2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Overview
Description
2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide is a compound that belongs to the class of cyanoacetamides It features a chromen-4-yl group, which is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamide derivatives are known to participate in a variety of condensation and substitution reactions . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents .
Biochemical Pathways
It’s known that cyanoacetamide derivatives are utilized extensively in the synthesis of various organic heterocycles . These heterocycles can have diverse biological activities, suggesting that they may interact with multiple biochemical pathways.
Result of Action
For instance, certain derivatives have shown enhanced in vitro antifungal activity against Candida albicans and Aspergillus niger, and enhanced in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Action Environment
The synthesis of cyanoacetamide derivatives, including this compound, can be carried out under different reaction conditions , suggesting that the environment could potentially influence the formation and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phenacyl Bromide: Used in boiling ethanol with triethylamine as a catalyst to form pyrrole derivatives.
Triethylamine: Acts as a base catalyst in various reactions.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities and potential therapeutic applications .
Scientific Research Applications
2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide has been extensively studied for its applications in:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active heterocyclic compounds.
Organic Synthesis: The compound is used in the formation of novel heterocyclic moieties, which are important in the development of new drugs and therapeutic agents.
Biochemistry: Its derivatives have shown diverse biological activities, attracting the attention of biochemists.
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler analog that lacks the chromen-4-yl group.
2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: Another derivative with a different substitution pattern on the chromene ring.
Uniqueness
2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chromen-4-yl group enhances its reactivity and potential for forming diverse heterocyclic compounds .
Properties
IUPAC Name |
2-cyano-2-(2-oxo-3,4-dihydrochromen-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-6-9(12(14)16)8-5-11(15)17-10-4-2-1-3-7(8)10/h1-4,8-9H,5H2,(H2,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWTXNWHXSGCHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1=O)C(C#N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284483 | |
Record name | 2-cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-35-1 | |
Record name | NSC37422 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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